Desmethyl Thiosildenafil-d8

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

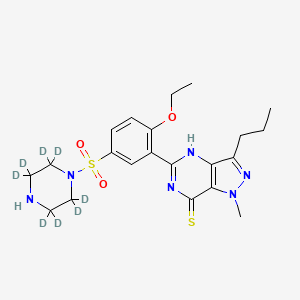

2D Structure

3D Structure

特性

IUPAC Name |

5-[2-ethoxy-5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O3S2/c1-4-6-16-18-19(26(3)25-16)21(31)24-20(23-18)15-13-14(7-8-17(15)30-5-2)32(28,29)27-11-9-22-10-12-27/h7-8,13,22H,4-6,9-12H2,1-3H3,(H,23,24,31)/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDTWBKYCKLNLA-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCNCC4)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC(=S)C4=C(N3)C(=NN4C)CCC)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675816 | |

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215321-44-0 | |

| Record name | 5-{2-Ethoxy-5-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Desmethyl Thiosildenafil-d8 CAS number and molecular weight

Audience: Researchers, scientists, and drug development professionals.

Subject: Physicochemical Identifiers for Desmethyl Thiosildenafil-d8

This document provides core quantitative data and relational context for this compound, a deuterated analog of Desmethyl Thiosildenafil. The information herein is foundational for researchers engaged in metabolic studies, pharmacokinetic analysis, and the use of this compound as an analytical standard.

Quantitative Data Summary

The primary chemical and physical identifiers for this compound have been compiled from chemical supplier and database information. These values are crucial for accurate quantification, solution preparation, and analytical method development.

| Identifier | Value |

| CAS Number | 1215321-44-0[1] |

| Molecular Weight | 484.66 g/mol [1] |

| Molecular Formula | C₂₁H₂₀D₈N₆O₃S₂[1] |

Data Provenance and Methodologies

The data presented in this guide is derived from standardized information provided by chemical manufacturers and databases.

-

CAS Number: The Chemical Abstracts Service (CAS) registry number is a unique numerical identifier assigned to a single, specific chemical substance. The number 1215321-44-0 was assigned to the deuterated isotopologue, this compound, upon its registration, distinguishing it from its unlabeled counterpart.

-

Molecular Weight: The molecular weight is calculated based on the compound's molecular formula (C₂₁H₂₀D₈N₆O₃S₂) using standard atomic weights, with deuterium (D) substituting for protium (H) at eight positions. This value is critical for gravimetric and molar calculations in experimental settings and is typically confirmed by mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the subject compound and its key identifiers. This visualization provides a clear logical flow from the chemical name to its fundamental quantitative properties.

References

An In-depth Technical Guide to the Synthesis and Purification of Desmethyl Thiosildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Desmethyl Thiosildenafil-d8, a deuterated analogue of a thiosildenafil derivative. The information is compiled from a variety of sources, including scientific literature and chemical supplier data, to offer a detailed resource for researchers in drug development and related fields.

Introduction

Desmethyl Thiosildenafil is an analogue of Sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. The "thio" designation indicates the replacement of the carbonyl oxygen atom on the pyrazolopyrimidinone ring with a sulfur atom. The "-d8" suffix signifies the presence of eight deuterium atoms, most likely on the piperazine ring, which makes it a valuable internal standard for pharmacokinetic and metabolic studies. This guide outlines a feasible multi-step synthesis and purification process for this compound.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-stage process:

-

Synthesis of the Core Intermediate: Preparation of N-Desmethyl Sildenafil.

-

Thionation: Conversion of the carbonyl group of N-Desmethyl Sildenafil to a thiocarbonyl group to yield Desmethyl Thiosildenafil.

-

Deuterium Labeling: Introduction of the piperazine-d8 moiety to the sulfonyl chloride precursor to yield the final deuterated product.

The following diagram illustrates the proposed synthetic workflow.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Desmethyl Sildenafil

The initial step involves the reaction of the commercially available sulfonyl chloride intermediate with piperazine.

Materials:

-

5-(5-(Chlorosulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (CAS: 139756-22-2)[1][2][3][4][5]

-

Piperazine (anhydrous)

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

Procedure (General):

-

Dissolve 5-(5-(Chlorosulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one in a suitable anhydrous solvent such as dichloromethane.

-

Add an excess of anhydrous piperazine to the solution.

-

Add a base, such as triethylamine, to scavenge the HCl byproduct.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water to remove the base and any piperazine hydrochloride formed.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Desmethyl Sildenafil.

-

The crude product can be purified by column chromatography on silica gel.

Stage 2: Thionation of Desmethyl Sildenafil

The carbonyl group of the pyrazolopyrimidinone ring is converted to a thiocarbonyl group using Lawesson's reagent.

Materials:

-

Desmethyl Sildenafil (from Stage 1)

-

Lawesson's Reagent (CAS: 19172-47-5)[6]

-

Toluene (anhydrous)

Procedure (General):

-

Suspend Desmethyl Sildenafil in anhydrous toluene.

-

Add Lawesson's reagent (typically 0.5 to 1.0 equivalents) to the suspension.

-

Reflux the mixture for several hours, monitoring the progress of the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

The crude product may precipitate upon cooling and can be collected by filtration.

-

Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel to yield Desmethyl Thiosildenafil.

Stage 3: Synthesis of this compound

This stage involves the coupling of the thionated sulfonyl chloride intermediate with piperazine-d8.

Materials:

-

5-(5-(Chlorosulfonyl)-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-thione (prepared by thionation of the corresponding sulfonyl chloride)

-

Piperazine-d8 dihydrochloride (CAS: 849482-21-9)

-

A suitable base (e.g., triethylamine or sodium carbonate)

-

A suitable solvent (e.g., dichloromethane or acetonitrile)

Procedure (General):

-

Dissolve the thionated sulfonyl chloride intermediate in an anhydrous solvent.

-

In a separate flask, neutralize piperazine-d8 dihydrochloride with a base to obtain the free piperazine-d8.

-

Add the free piperazine-d8 to the solution of the sulfonyl chloride.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Work up the reaction mixture as described in Stage 1 to isolate the crude this compound.

Purification

The final product, this compound, requires purification to meet the high-purity standards for its use as an internal standard. Preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.

Preparative HPLC (General Conditions):

-

Column: A reversed-phase C18 column is typically suitable for sildenafil and its analogues.[7][8][9][10][11]

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is commonly used. A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute the product.

-

Flow Rate: The flow rate will depend on the dimensions of the preparative column.

-

Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 290 nm for sildenafil analogues) is used to monitor the elution of the product.[8][11]

Procedure:

-

Dissolve the crude this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

-

Inject the solution onto the preparative HPLC system.

-

Collect the fractions containing the pure product based on the UV chromatogram.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

The purity of the final product should be confirmed by analytical HPLC and its identity verified by mass spectrometry and NMR spectroscopy.

Data Presentation

The following tables summarize the key chemical and physical properties of the target compound and its non-deuterated analogue.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| Desmethyl Sildenafil | C₂₁H₂₈N₆O₄S | 460.55 | 139755-82-1[12] |

| Desmethyl Thiosildenafil | C₂₁H₂₈N₆O₃S₂ | 476.62 | 479073-86-4 |

| This compound | C₂₁H₂₀D₈N₆O₃S₂ | 484.67 | 1215321-44-0 |

Table 2: Spectroscopic Data (Predicted/Reported for Analogues)

| Technique | Desmethyl Thiosildenafil (Predicted) |

| ¹H NMR | Chemical shifts for the pyrazolopyrimidinone core protons, the ethoxy group, the propyl group, and the piperazine protons are expected. The thionation is unlikely to cause major shifts in the aromatic and alkyl regions compared to Desmethyl Sildenafil. |

| ¹³C NMR | The most significant change compared to Desmethyl Sildenafil will be the downfield shift of the C=S carbon (formerly C=O), typically observed around 200 ppm. |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ at m/z 477.16 for the non-deuterated analogue and m/z 485.21 for the d8-analogue. |

Signaling Pathway

Desmethyl Thiosildenafil, like its parent compound sildenafil, is expected to act as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Desmethyl Thiosildenafil would increase the intracellular levels of cGMP, leading to smooth muscle relaxation and vasodilation.

Caption: Mechanism of action via PDE5 inhibition.

Disclaimer: This document is intended for informational purposes for research and development professionals. The described synthetic procedures are based on available scientific literature for analogous compounds and should be adapted and optimized in a controlled laboratory setting by qualified personnel. All chemical handling should be performed with appropriate safety precautions.

References

- 1. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | C17H19ClN4O4S | CID 135496216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]

- 3. 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-… [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. scbt.com [scbt.com]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. jampr.journals.ekb.eg [jampr.journals.ekb.eg]

- 9. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]

- 10. HPLC Method for Analysis of Sildenafil Citrate (Viagra) MS-compatible Mobile Phase on Primesep 100 Column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of Desmethyl Thiosildenafil-d8

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and a proposed signaling pathway for Desmethyl Thiosildenafil-d8. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Core Compound Information

This compound is a deuterated analog of Desmethyl Thiosildenafil, which itself is a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. The introduction of deuterium atoms provides a valuable tool for metabolic studies and as an internal standard in quantitative analytical methods.

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | 5-[2-Ethoxy-5-(1-piperazinyl-d8-sulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl- 7H-pyrazolo[4,3-d]pyrimidine-7-thione | Pharmaffiliates |

| CAS Number | 1215321-44-0 | LGC Standards |

| Molecular Formula | C21H20D8N6O3S2 | LGC Standards |

| Molecular Weight | 484.66 g/mol | LGC Standards |

| Appearance | Pale Yellow Solid | Pharmaffiliates |

| Purity | Typically >95% (HPLC) | LGC Standards |

| Storage Temperature | 2-8°C or -20°C | Pharmaffiliates, LGC Standards |

| Solubility | Soluble in DMF and DMSO | Inferred from Thiosildenafil |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research. The following protocols are based on established methods for similar sildenafil analogs and can be adapted for this specific deuterated compound.

Synthesis of Thiosildenafil Analogs

The synthesis of thiosildenafil analogs can be adapted from methods developed for sildenafil and its derivatives. A plausible synthetic route is outlined below:

-

Chlorosulfonylation: The precursor, 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is treated with a chlorosulfonating agent to introduce the sulfonyl chloride group at the 5-position of the phenyl ring.

-

Amination: The resulting sulfonyl chloride is then reacted with deuterated piperazine (piperazine-d8) to form the corresponding sulfonamide.

-

Thionation: The final step involves the conversion of the carbonyl group at the 7-position of the pyrazolopyrimidinone core to a thiocarbonyl group. This can be achieved using a thionating agent such as Lawesson's reagent.

Analytical Methods

The identification and quantification of this compound in various matrices can be performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions would need to be determined for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H and 13C NMR: These techniques are essential for the structural elucidation and confirmation of the synthesized compound. The presence and position of the deuterium atoms can be confirmed by the absence of corresponding proton signals in the 1H NMR spectrum.

Below is a diagram illustrating a general experimental workflow for the analysis of such compounds.

Proposed Signaling Pathway

While specific studies on the biological activity of this compound are not currently available, its structural similarity to sildenafil and other thiosildenafil analogs strongly suggests that it acts as a phosphodiesterase type 5 (PDE5) inhibitor. The proposed signaling pathway is based on the known mechanism of action of sildenafil and its analogs.

The physiological mechanism of erection involves the release of nitric oxide (NO) in the corpus cavernosum during sexual stimulation. NO activates the enzyme guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). This increase in cGMP leads to smooth muscle relaxation and increased blood flow. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound is expected to enhance the effect of NO by increasing the levels of cGMP, thereby facilitating penile erection.

The following diagram illustrates this proposed signaling pathway.

An In-depth Technical Guide on the Stability and Storage Conditions of Desmethyl Thiosildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and a detailed framework for assessing the stability of Desmethyl Thiosildenafil-d8. Due to the limited publicly available stability data for this specific deuterated analog, this guide synthesizes information from structurally similar compounds, primarily N-Desmethyl Sildenafil-d8 and its non-deuterated parent drugs. The experimental protocols described are based on established international guidelines for pharmaceutical stability testing.

Recommended Storage Conditions

Based on supplier recommendations for the closely related compound, N-Desmethyl Sildenafil-d8, the following storage conditions are advised for this compound to ensure its integrity and stability.

Table 1: Recommended Storage Conditions for this compound (based on N-Desmethyl Sildenafil-d8 data)

| Form | Storage Temperature | Duration | Additional Notes |

| Neat Solid | -20°C[1][2] | Long-term (≥ 4 years for N-desmethyl Sildenafil)[2] | Store in a tightly sealed container, protected from moisture and light.[3] |

| In Solvent | -80°C[3][4] | Up to 6 months[4] | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C[4] | Up to 1 month[4] | For shorter-term storage. |

It is crucial to note that while this compound is structurally similar to N-Desmethyl Sildenafil-d8, its stability profile may differ. Therefore, it is highly recommended to perform in-house stability assessments to establish definitive storage conditions and shelf-life for specific formulations and applications.

Stability Assessment: A Framework for Forced Degradation Studies

To determine the intrinsic stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions. The goal is to induce degradation to a level of 5-20%, which allows for the identification of potential degradation products and the validation of an analytical method's ability to separate these from the parent compound.[5]

The following experimental protocols are based on the International Council for Harmonisation (ICH) guidelines and published studies on sildenafil and its analogs.[5][6][7][8]

The general workflow for a forced degradation study is outlined below.

Caption: General Workflow for a Forced Degradation Study

The following table summarizes the recommended stress conditions for a forced degradation study of this compound, extrapolated from studies on sildenafil.

Table 2: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Temperature | Duration | Notes |

| Acid Hydrolysis | 0.1 M - 1 M HCl[9] | Room Temperature to 60°C[9] | Up to 7 days[9] | Neutralize the solution before analysis. |

| Base Hydrolysis | 0.1 M - 1 M NaOH[9] | Room Temperature to 60°C[9] | Up to 7 days[9] | Neutralize the solution before analysis. |

| Oxidation | 0.1% - 3% H₂O₂[9] | Room Temperature[9] | Up to 7 days[9] | Sildenafil is known to be susceptible to oxidation.[7] |

| Thermal Degradation | 40°C - 80°C[9] | Up to 7 days | Conducted on solid and/or solution forms. | |

| Photolytic Degradation | Exposure to UV and visible light | Room Temperature | Overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. | A control sample should be protected from light. |

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

2.3.1. Recommended HPLC Method Parameters (Starting Point)

-

Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][10]

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 220-300 nm). Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification of degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 30°C).

The method must be validated according to ICH guidelines to demonstrate its specificity, accuracy, precision, linearity, and robustness.

The identification of degradation products is essential for understanding the stability of the molecule. The following diagram illustrates a logical approach to identifying and characterizing these products.

Caption: Logical Flow for Degradation Pathway Analysis

Conclusion

References

- 1. N-Desmethyl Sildenafil-d8 | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. scielo.br [scielo.br]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. ijcrt.org [ijcrt.org]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. sphinxsai.com [sphinxsai.com]

Technical Guide to the Isotopic Purity of Desmethyl Thiosildenafil-d8 Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of the Desmethyl Thiosildenafil-d8 analytical standard. The information presented herein is crucial for ensuring the accuracy and reliability of quantitative bioanalytical studies, particularly those employing mass spectrometry-based detection. This document outlines the typical data presentation for such a standard, details the experimental protocols for its characterization, and illustrates relevant biological pathways and analytical workflows.

Data Presentation: Isotopic Purity and Distribution

The isotopic purity of a deuterated analytical standard is a critical parameter that defines its quality and suitability for use as an internal standard in quantitative analyses. It is typically determined by mass spectrometry and is presented in a Certificate of Analysis (CoA). While a specific CoA for this compound was not publicly available at the time of this writing, the following data for the closely related analog, N-Desmethyl Sildenafil-d8, serves as a representative example of the expected specifications.

Table 1: Representative Isotopic Purity Data for a Deuterated Sildenafil Analog Standard

| Parameter | Value |

| Chemical Purity (HPLC) | >95% |

| Isotopic Purity | 98.2% |

| Isotopic Distribution | See Table 2 |

Data presented is for N-Desmethyl Sildenafil-d8 and is intended to be illustrative for this compound.

Table 2: Representative Mass Distribution of Deuterated Species for a d8-Labeled Standard

| Deuterated Species | Normalized Intensity (%) |

| d0 (unlabeled) | 0.01 |

| d1 | 0.00 |

| d2 | 0.04 |

| d3 | 0.02 |

| d4 | 0.01 |

| d5 | 0.00 |

| d6 | 1.09 |

| d7 | 11.41 |

| d8 (fully deuterated) | 87.43 |

This data, from a Certificate of Analysis for N-Desmethyl Sildenafil-d8, demonstrates a typical distribution of deuterated isotopologues. The d8 species is the most abundant, ensuring a distinct mass shift from the unlabeled analyte.[1]

Experimental Protocols

The determination of isotopic purity for a deuterated standard like this compound involves a combination of chromatographic separation and mass spectrometric analysis. High-resolution mass spectrometry (HRMS) is often the technique of choice due to its ability to resolve and accurately measure the mass-to-charge ratio of different isotopologues.

Protocol 1: Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: The deuterated standard is dissolved in a suitable organic solvent, such as methanol or acetonitrile, to a known concentration.

-

Chromatographic Separation: The sample is injected into a liquid chromatography system, typically a UHPLC or HPLC, to separate the analyte of interest from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the LC system is introduced into a mass spectrometer. The instrument is operated in full-scan mode to detect all ions within a specified mass range.

-

Data Analysis: The mass spectrum of the analyte is analyzed to determine the relative abundance of each isotopologue (d0, d1, d2, etc.). The isotopic purity is calculated based on the distribution of these species.

Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is the primary technique for determining isotopic purity, NMR spectroscopy is often used to confirm the location of the deuterium labels within the molecule and to assess its overall structural integrity.

-

Sample Preparation: A concentrated solution of the deuterated standard is prepared in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).

-

Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. The absence or significant reduction of signals at specific chemical shifts in the ¹H NMR spectrum, compared to the unlabeled analog, confirms the positions of deuterium labeling.

-

Spectral Interpretation: The acquired spectra are compared to those of the unlabeled standard to ensure the structural integrity of the molecule.

Mandatory Visualizations

Signaling Pathway of Sildenafil Analogs

Desmethyl Thiosildenafil, being an analog of Sildenafil, is expected to exert its pharmacological effect through the same mechanism of action: inhibition of phosphodiesterase type 5 (PDE5). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.

Caption: Mechanism of action of Desmethyl Thiosildenafil via PDE5 inhibition.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates the typical workflow for the determination of isotopic purity of a deuterated analytical standard using LC-MS.

Caption: Workflow for isotopic purity determination by LC-MS.

References

Safety data sheet (SDS) for Desmethyl Thiosildenafil-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Desmethyl Thiosildenafil-d8, a deuterated analog of a potent phosphodiesterase type 5 (PDE5) inhibitor. This document is intended for use by researchers, scientists, and professionals in drug development and related fields.

Compound Identification and Properties

This compound is the deuterated form of Desmethyl Thiosildenafil, an analog of the well-known PDE5 inhibitor, Sildenafil. The deuteration is typically in the N-desmethyl piperazine ring, which is a common site for metabolic activity. This isotopic labeling makes it a valuable tool in analytical and research applications, particularly in pharmacokinetic studies.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Thiosildenafil | Sildenafil |

| CAS Number | 1215321-44-0 | 479073-79-5 | 139755-83-2 |

| Molecular Formula | C₂₁H₂₀D₈N₆O₃S₂ | C₂₂H₃₀N₆O₃S₂ | C₂₂H₃₀N₆O₄S |

| Molecular Weight | 484.66 g/mol | 490.6 g/mol | 474.58 g/mol |

| Appearance | Pale Yellow Solid[1] | White to off-white crystalline powder | White to off-white crystalline powder |

| Solubility | Soluble in Chloroform[1] | Soluble in DMF (16 mg/ml), DMSO (5 mg/ml)[2] | Soluble in DMSO, Methanol |

| Melting Point | Not available | 172-174°C[1] | 187-189°C |

| Storage Temperature | 4°C[1] | -20°C[2] | Room Temperature |

Safety Data

No specific Safety Data Sheet (SDS) is publicly available for this compound. However, an SDS for the closely related analog, Thiosildenafil, provides essential safety information. Given the structural similarity, the hazards are expected to be comparable.

Table 2: Summary of Safety Data for Thiosildenafil

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Not Classified | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |

| Skin Corrosion/Irritation | Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |

| Serious Eye Damage/Irritation | Category 2A | P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: get medical advice/attention. |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

This data is based on the Safety Data Sheet for Thiosildenafil and should be used as a guideline. Standard laboratory safety protocols should always be followed.

Mechanism of Action and Signaling Pathway

This compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor, analogous to Sildenafil and Thiosildenafil. PDE5 is an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. It is responsible for the degradation of cyclic guanosine monophosphate (cGMP).

The mechanism of action is initiated by the release of nitric oxide (NO) in response to sexual stimulation. NO activates the enzyme guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to smooth muscle relaxation and vasodilation, resulting in increased blood flow. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its vasodilatory effects.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Desmethyl Thiosildenafil or related compounds in biological matrices. Below are representative protocols for its use in analytical quantification and a general protocol for assessing PDE5 inhibition.

Analytical Quantification using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

This protocol outlines a general procedure for the quantification of a target analyte (e.g., Desmethyl Thiosildenafil) in a biological sample using this compound as an internal standard.

Methodology:

-

Sample Preparation: A known volume of the biological matrix (e.g., plasma, urine) is aliquoted into a clean microcentrifuge tube.

-

Internal Standard Spiking: A precise amount of this compound solution of a known concentration is added to each sample, calibrator, and quality control sample.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): An appropriate organic solvent (e.g., ethyl acetate) is added to the sample. The mixture is vortexed and then centrifuged to separate the organic and aqueous layers. The organic layer containing the analyte and internal standard is transferred to a new tube.

-

Solid-Phase Extraction (SPE): The sample is loaded onto a conditioned SPE cartridge. The cartridge is washed with a specific solvent to remove interferences, and then the analyte and internal standard are eluted with a different solvent.

-

-

Evaporation: The solvent from the extraction step is evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a known volume of the mobile phase used for the LC-MS/MS analysis.

-

LC-MS/MS Analysis: The reconstituted sample is injected into an LC-MS/MS system. The analyte and the internal standard are separated chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

-

Quantification: The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte.

In Vitro PDE5 Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound like Desmethyl Thiosildenafil against the PDE5 enzyme.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 100 mM MgCl₂ and 1 mg/mL BSA).

-

Prepare serial dilutions of this compound in the reaction buffer to cover a range of concentrations.

-

Prepare a solution of purified human recombinant PDE5 enzyme in the reaction buffer.

-

Prepare a solution of cGMP (the substrate) in the reaction buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add a fixed amount of the PDE5 enzyme solution to each well.

-

Add the different concentrations of the this compound solutions to the wells. Include a control with no inhibitor and a blank with no enzyme.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the cGMP solution to all wells.

-

Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., a strong acid or a specific reagent from a commercial kit).

-

-

Detection of GMP: The amount of GMP produced is quantified. This can be done using various methods:

-

Coupled Enzyme Assay: A secondary enzyme (e.g., alkaline phosphatase) is added to convert GMP to guanosine and inorganic phosphate (Pi). The Pi is then detected colorimetrically.

-

Fluorescence Polarization (FP) Assay: A fluorescent cGMP tracer and a specific antibody are used. The displacement of the tracer by the produced GMP leads to a change in fluorescence polarization.

-

Luminescence-Based Assay: A commercial kit that measures the remaining cGMP after the reaction is often used.

-

LC-MS/MS: Direct quantification of the produced GMP.

-

-

Data Analysis:

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a critical tool for researchers in the field of drug metabolism, pharmacokinetics, and analytical chemistry. Its use as an internal standard allows for accurate and precise quantification of its non-deuterated counterpart and related analogs. Furthermore, its presumed activity as a PDE5 inhibitor makes it a useful compound for in vitro studies of this important enzyme and its signaling pathway. This guide provides essential information for the safe handling, and effective utilization of this compound in a research setting.

References

Methodological & Application

Application Note: Quantification of Sildenafil and its Metabolites using Desmethyl Thiosildenafil-d8 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of sildenafil and its primary active metabolite, N-desmethyl sildenafil, in human plasma. The protocol employs Desmethyl Thiosildenafil-d8 as an internal standard (IS) to ensure accuracy and precision. The method involves a straightforward sample preparation procedure followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving sildenafil.

Introduction

Sildenafil is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2][3] It is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[2] The metabolism of sildenafil is primarily mediated by the cytochrome P450 enzymes CYP3A4 (major route) and CYP2C9 (minor route), leading to the formation of its major circulating and pharmacologically active metabolite, N-desmethyl sildenafil.[1][3][4][5] This metabolite exhibits approximately 50% of the in vitro potency for PDE5 as the parent drug and its plasma concentrations are about 40% of those of sildenafil.[4]

Accurate quantification of both sildenafil and N-desmethyl sildenafil is crucial for understanding its pharmacokinetics and pharmacodynamics. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample processing and instrument response. This protocol utilizes this compound as an internal standard, which is expected to have similar ionization efficiency and chromatographic behavior to the analytes of interest.

Experimental

Materials and Reagents

-

Sildenafil citrate (Reference Standard)

-

N-desmethyl sildenafil (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of sildenafil, N-desmethyl sildenafil, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the sildenafil and N-desmethyl sildenafil stock solutions in a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 95% A, then ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Sildenafil | 475.2 | 283.3 |

| N-desmethyl sildenafil | 461.2 | 283.2 |

| This compound (IS) | To be determined | To be determined |

Note: The exact m/z values for this compound need to be determined by direct infusion of the internal standard solution into the mass spectrometer.

Results and Data Presentation

The method should be validated according to regulatory guidelines, assessing linearity, sensitivity (LLOQ), accuracy, precision, recovery, and matrix effect.

Table 1: Quantitative Data Summary (Example)

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Sildenafil | 1 - 1000 | 1 | 95 - 105 | < 15 |

| N-desmethyl sildenafil | 1 - 500 | 1 | 95 - 105 | < 15 |

Diagrams

Caption: Experimental workflow for the quantification of sildenafil and its metabolites.

Caption: Simplified metabolic pathway of sildenafil.

Conclusion

This application note provides a detailed protocol for the quantification of sildenafil and its active metabolite, N-desmethyl sildenafil, in human plasma using LC-MS/MS with this compound as an internal standard. The described method is robust, sensitive, and suitable for a variety of research applications in the field of drug metabolism and pharmacokinetics.

References

Bioanalytical Method Validation for the Quantification of Desmethyl Thiosildenafil-d8 in Human Plasma using LC-MS/MS

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the validation of a bioanalytical method for the quantification of Desmethyl Thiosildenafil using its deuterated internal standard, Desmethyl Thiosildenafil-d8, in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for selective and sensitive detection. All experimental protocols and validation parameters are detailed to meet regulatory expectations, such as those outlined by the FDA and in the ICH M10 guideline.[1][2][3][4][5][6][7] This application note is intended to guide researchers, scientists, and drug development professionals in establishing a robust and reliable bioanalytical workflow for pharmacokinetic and toxicokinetic studies.

Introduction

Desmethyl Thiosildenafil is a potential metabolite of Thiosildenafil, an analog of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. Accurate quantification of drug metabolites in biological matrices is crucial for understanding the pharmacokinetic profile and overall disposition of a new chemical entity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[8][9] It effectively compensates for variability in sample preparation and instrument response, thereby improving the accuracy and precision of the method.

This application note details a highly selective and sensitive LC-MS/MS method for the determination of Desmethyl Thiosildenafil in human plasma. The method has been validated according to international guidelines to ensure data integrity and reliability for use in regulated bioanalytical studies.

Experimental Protocols

Materials and Reagents

-

Analytes: Desmethyl Thiosildenafil, this compound (Internal Standard - IS)

-

Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water, Human plasma (K2-EDTA)

-

Labware: 96-well plates, polypropylene tubes, autosampler vials

Instrumentation

-

Liquid Chromatography: Shimadzu Nexera X2 or equivalent UHPLC system

-

Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm or equivalent

Liquid Chromatography Conditions

| Parameter | Value |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Autosampler Temperature | 10 °C |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM). The optimized MRM transitions are provided below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Desmethyl Thiosildenafil | 477.2 | 299.1 |

| This compound (IS) | 485.2 | 299.1 |

Note: The precursor ion for Desmethyl Thiosildenafil is inferred from the structure of N-desmethyl sildenafil (m/z 461.3) with the substitution of a sulfur atom for an oxygen atom. The d8-label on the piperazine ring of the internal standard increases the precursor mass by 8 Da. The product ion is based on the common fragmentation pattern observed for sildenafil and its analogs.[8][9][10]

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepared by dissolving the reference standards of Desmethyl Thiosildenafil and this compound in methanol.

-

Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Prepared by spiking the appropriate working solutions into blank human plasma to achieve the desired concentrations.

Sample Preparation Protocol (Protein Precipitation)

-

Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.

-

Add 200 µL of the internal standard working solution (in acetonitrile) to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL of the supernatant onto the LC-MS/MS system.

Bioanalytical Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, selectivity, matrix effect, recovery, and stability in accordance with the ICH M10 Bioanalytical Method Validation guideline.[1][2][3][4]

Linearity and Sensitivity

The linearity of the method was assessed by analyzing calibration curves in triplicate. The lower limit of quantification (LLOQ) was determined as the lowest concentration on the calibration curve with acceptable accuracy and precision.

| Parameter | Acceptance Criteria | Result |

| Calibration Curve Range | - | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| LLOQ Accuracy | Within ±20% of nominal | 95.0% - 108.2% |

| LLOQ Precision (%CV) | ≤ 20% | < 10% |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing four levels of QC samples (LLOQ, Low, Mid, High) in six replicates on three different days.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | ≤ 20% | 80-120% | ≤ 20% | 80-120% |

| Low | 1.5 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| Mid | 200 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

| High | 400 | ≤ 15% | 85-115% | ≤ 15% | 85-115% |

Selectivity and Matrix Effect

Selectivity was assessed by analyzing blank plasma from six different sources. The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.

| Parameter | Acceptance Criteria | Result |

| Selectivity | No significant interference at the retention time of the analyte and IS | Pass |

| Matrix Factor (IS Normalized) | %CV ≤ 15% | < 10% |

Recovery

The extraction recovery of Desmethyl Thiosildenafil was determined by comparing the peak areas of pre-extraction spiked samples to those of post-extraction spiked samples at three QC levels.

| QC Level | Mean Recovery (%) |

| Low | 92.5 |

| Mid | 94.1 |

| High | 93.3 |

Stability

The stability of Desmethyl Thiosildenafil in human plasma was evaluated under various storage and handling conditions. The mean concentration of the stability samples should be within ±15% of the nominal concentration.[11]

| Stability Condition | Duration | Result |

| Bench-top | 8 hours at room temperature | Stable |

| Freeze-Thaw | 3 cycles | Stable |

| Long-term | 90 days at -80 °C | Stable |

| Autosampler | 24 hours at 10 °C | Stable |

Visualizations

Thiosildenafil Metabolic Pathway

References

- 1. database.ich.org [database.ich.org]

- 2. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 3. ema.europa.eu [ema.europa.eu]

- 4. ema.europa.eu [ema.europa.eu]

- 5. fda.gov [fda.gov]

- 6. hhs.gov [hhs.gov]

- 7. fda.gov [fda.gov]

- 8. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Direct intramolecular gas-phase transfer reactions during fragmentation of sildenafil and thiosildenafil analogs in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

Application Note: Sample Preparation Techniques for the Analysis of Desmethyl Thiosildenafil-d8 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desmethyl Thiosildenafil is a thiono analog of Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] Like Sildenafil, it is investigated for its potential therapeutic effects. Desmethyl Thiosildenafil-d8 is the deuterated form of Desmethyl Thiosildenafil, commonly used as an internal standard (IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass.

Accurate quantification of Desmethyl Thiosildenafil in biological matrices is crucial for pharmacokinetic, metabolic, and forensic studies. Effective sample preparation is a critical step to remove interferences, concentrate the analyte, and ensure the robustness and reliability of the analytical method. This document provides detailed protocols for common sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of this compound and its non-labeled counterpart.

While specific protocols for Desmethyl Thiosildenafil are not widely published, the methodologies presented here are adapted from validated methods for Sildenafil and its primary metabolite, N-desmethylsildenafil, which share structural and chemical similarities.[2][3][4][5]

Mechanism of Action: PDE5 Inhibition

Sildenafil and its analogs exert their therapeutic effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[6][7] In the physiological process of smooth muscle relaxation (e.g., in the corpus cavernosum or pulmonary vasculature), nitric oxide (NO) activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP).[7][8] cGMP acts as a second messenger, leading to vasodilation. PDE5 is responsible for the degradation of cGMP, terminating its action.[7][9] By inhibiting PDE5, Desmethyl Thiosildenafil leads to an accumulation of cGMP, enhancing and prolonging the vasodilatory effect.[6][8]

Caption: Mechanism of PDE5 inhibition by Desmethyl Thiosildenafil.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Sildenafil and N-desmethylsildenafil using various sample preparation techniques. This data serves as a reference for the expected performance when developing a method for Desmethyl Thiosildenafil.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Analyte | Sildenafil & N-desmethylsildenafil | Sildenafil & N-desmethylsildenafil | Sildenafil & N-desmethylsildenafil |

| Matrix | Plasma, Serum, Blood[2][3] | Human Plasma[5][10] | Human Plasma[4][11][12] |

| Recovery | ~80%[2] | > 85% | Not explicitly stated, but sufficient for sensitive analysis[12] |

| Linearity Range | 2-800 ng/mL[2] | 1.0-1000.0 ng/mL (Sildenafil) 0.5-500.0 ng/mL (N-desmethyl)[5] | 2.00-1000 ng/mL[4] |

| Limit of Quantification (LOQ) | 2-4 ng/mL[2] | 0.5-1.0 ng/mL[5] | 2.00 ng/mL[4] |

| Intra-day Precision (%RSD) | ≤ 4%[2] | < 5.1%[5] | < 6.5%[4] |

| Inter-day Precision (%RSD) | < 12%[2] | < 4.3%[5] | < 6.3%[4] |

| Key Advantage | High Purity / Cleanliness[2] | High Recovery | Speed and Simplicity |

| Key Disadvantage | More time-consuming | Requires solvent evaporation | Higher matrix effects |

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly effective method for cleaning up complex biological samples, resulting in high purity extracts and reduced matrix effects. Polymeric or C18 sorbents are commonly used.[3]

References

- 1. Desmethyl Thiosildenafil CAS#: 479073-86-4 [amp.chemicalbook.com]

- 2. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 3. Solid phase extraction and liquid chromatographic determination of sildenafil and N-demethylsildenafil in rat serum with basic mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Exploring the Multifaceted Potential of Sildenafil in Medicine [mdpi.com]

- 9. A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: The Role of Desmethyl Thiosildenafil-d8 in Pharmacokinetic and Bioanalytical Studies of PDE5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the use of Desmethyl Thiosildenafil-d8 as an internal standard in the quantitative analysis of phosphodiesterase type 5 (PDE5) inhibitor analogues. Given the prevalence of unapproved sildenafil analogues, such as thiosildenafil, in adulterated herbal supplements, robust and accurate bioanalytical methods are crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and forensic analysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest level of accuracy and precision.

Introduction to PDE5 Inhibitors and the Need for Accurate Quantification

Phosphodiesterase type 5 (PDE5) inhibitors, including sildenafil, tadalafil, and vardenafil, are first-line treatments for erectile dysfunction (ED).[1][2] These drugs act by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. This inhibition enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.[2]

The widespread success of approved PDE5 inhibitors has led to the emergence of numerous undeclared synthetic analogues in dietary supplements.[3] Thiosildenafil, an analogue where a sulfur atom replaces an oxygen atom in the sildenafil molecule, and its metabolites like desmethyl thiosildenafil, are common adulterants. Analyzing these compounds in biological matrices is essential for understanding their pharmacokinetic profiles, assessing potential toxicity, and for regulatory enforcement.

Principle of Stable Isotope-Labeled Internal Standards

In quantitative LC-MS/MS analysis, an internal standard (IS) is added to samples and calibrators to correct for variability during sample preparation, injection, and ionization.[4] A stable isotope-labeled (SIL) internal standard, such as this compound, is the ideal choice. In these standards, several hydrogen atoms are replaced with deuterium (d), a stable, non-radioactive isotope of hydrogen.[5]

Key Advantages of Deuterated Standards:

-

Co-elution: The deuterated standard has nearly identical physicochemical properties to the analyte, causing them to co-elute during liquid chromatography.[4][6][7]

-

Identical Ionization Efficiency: The analyte and the IS exhibit the same behavior in the mass spectrometer's ion source, effectively compensating for matrix effects and ion suppression.[5][6][7]

-

Improved Accuracy and Precision: By calculating the ratio of the analyte signal to the IS signal, variability is normalized, leading to highly accurate and reproducible quantification.[7][8]

Signaling Pathway of PDE5 Inhibition

The mechanism of action for PDE5 inhibitors is rooted in the nitric oxide/cGMP pathway. The following diagram illustrates this process and the intervention point for the inhibitors.

Experimental Protocols

This section outlines a representative protocol for the quantification of Desmethyl Thiosildenafil in human plasma using this compound as an internal standard via LC-MS/MS.

Materials and Reagents

-

Analytes: Desmethyl Thiosildenafil, this compound (Internal Standard)

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade, Formic Acid, Ammonium Formate

-

Reagents: Ultrapure water, Human plasma (drug-free)

-

Labware: Microcentrifuge tubes, autosampler vials, pipettes

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (this compound, e.g., at 500 ng/mL in 50% MeOH).

-

Vortex for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to an autosampler vial.

-

Inject 5-10 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following table provides typical starting conditions for method development. These parameters must be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Gas Temperatures | Optimized for the specific instrument (e.g., Desolvation: 400°C, Source: 150°C) |

| Gas Flows | Optimized for the specific instrument |

Bioanalytical Workflow

The diagram below outlines the complete workflow from sample collection to pharmacokinetic data analysis.

Data Presentation and Analysis

Mass Spectrometry Parameters

Accurate quantification relies on specific MRM transitions for the analyte and the internal standard. The table below shows hypothetical yet plausible values for Desmethyl Thiosildenafil and its d8-labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Comment |

| Desmethyl Thiosildenafil | 461.2 | 283.1 | 25 | Corresponds to the common piperazine ring fragment |

| This compound | 469.2 | 283.1 | 25 | +8 Da shift in precursor; fragment lacks the deuterium labels |

Method Validation Summary

A robust bioanalytical method must be validated according to regulatory guidelines. The following table summarizes typical performance characteristics from validated LC-MS/MS assays for PDE5 inhibitors.[1][9][10][11]

| Parameter | Typical Value | Description |

| Linearity Range | 0.5 - 500 ng/mL | The concentration range over which the assay is accurate and precise. |

| Correlation Coefficient (r²) | > 0.995 | Indicates the goodness of fit for the calibration curve. |

| Lower Limit of Quant. (LLOQ) | 0.5 ng/mL | The lowest concentration that can be quantified with acceptable precision/accuracy. |

| Intra-day Precision (%CV) | < 15% | The precision of the assay within a single day's run. |

| Inter-day Precision (%CV) | < 15% | The precision of the assay across different days. |

| Accuracy (%RE) | 85 - 115% (± 20% at LLOQ) | The closeness of measured values to the true value. |

| Matrix Effect | Minimal / Compensated | The effect of plasma components on analyte ionization, corrected by the IS. |

Example Pharmacokinetic Parameters

The validated method can be applied to clinical or preclinical studies to determine key pharmacokinetic parameters. The table below shows example PK data for Sildenafil and its active metabolite, N-desmethyl sildenafil, after a single oral dose in healthy volunteers.[12][13]

| Parameter | Sildenafil | N-desmethyl sildenafil | Unit |

| Tmax (Time to Peak Concentration) | 0.9 - 1.3 | 1.3 - 1.4 | hours |

| Cmax (Peak Plasma Concentration) | 607 - 615 | 61 - 69 | ng/mL |

| AUC₀-t (Area Under the Curve) | 1648 - 1989 | 280 - 304 | ng·hr/mL |

| t½ (Elimination Half-life) | 2.7 - 3.7 | 3.7 - 4.0 | hours |

The Analyte and Internal Standard Relationship in LC-MS

The core advantage of a deuterated internal standard is its ability to be chromatographically separated from matrix components but not from the analyte, while being easily distinguished by its mass.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of desmethyl thiosildenafil in complex biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays mitigates variability from matrix effects and sample processing, ensuring data integrity. The protocols and principles outlined in this document provide a robust framework for researchers engaged in the pharmacokinetic evaluation, therapeutic monitoring, or forensic analysis of approved and unapproved PDE5 inhibitor analogues.

References

- 1. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. youtube.com [youtube.com]

- 8. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous determination and determination of sildenafil and its active metabolite in human plasma using LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sildenafil and N-desmethyl sildenafil quantification in human plasma by HPLC coupled with ESI-MS/MS detection: Application to bioequivalence study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. itmedicalteam.pl [itmedicalteam.pl]

- 13. mdpi.com [mdpi.com]

Application of Deuterated Internal Standards in Bioequivalence Studies: A Focus on N-desmethyl sildenafil-d8

Introduction

Bioequivalence studies are a cornerstone of generic drug development, demonstrating that a new formulation of a drug is therapeutically equivalent to the innovator product. A critical component of these studies is the accurate quantification of the active pharmaceutical ingredient (API) and its major metabolites in biological matrices, typically plasma. To ensure the precision and accuracy of these measurements, especially when using powerful analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard (SIL-IS) is indispensable.

While the query specified "Desmethyl Thiosildenafil-d8," publicly available scientific literature does not detail its application in bioequivalence studies. Thiosildenafil is a known analogue of sildenafil. However, the deuterated metabolite of sildenafil, N-desmethyl sildenafil-d8 , is extensively documented and widely used as an internal standard for the bioanalysis of sildenafil and its primary active metabolite, N-desmethyl sildenafil.[1][2][3] This document will, therefore, focus on the application of N-desmethyl sildenafil-d8, providing detailed application notes and protocols relevant to researchers, scientists, and drug development professionals in the field of bioequivalence. The principles and methodologies described are broadly applicable to the use of other SIL-IS in pharmacokinetic and bioequivalence analyses.

N-desmethyl sildenafil-d8 is the ideal internal standard for the quantification of N-desmethyl sildenafil and is often used alongside sildenafil-d8 for the simultaneous analysis of both the parent drug and its metabolite.[1][2] Its utility lies in its near-identical chemical and physical properties to the analyte (N-desmethyl sildenafil), ensuring that it behaves similarly during sample preparation and analysis, thus compensating for variability in extraction efficiency and matrix effects.

Data Presentation

The following tables summarize key quantitative data from bioequivalence studies of sildenafil and the validation of the corresponding bioanalytical methods.

Table 1: Pharmacokinetic Parameters of Sildenafil and N-desmethyl sildenafil in a Bioequivalence Study

This table presents example pharmacokinetic parameters from a randomized, two-way crossover bioequivalence study of a 100 mg sildenafil orodispersible film (Test) versus a conventional film-coated tablet (Reference) in 53 healthy male volunteers.[4][5]

| Parameter | Analyte | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |

| Cmax (ng/mL) | Sildenafil | 459.3 ± 192.3 | 440.8 ± 171.7 | 96.4% - 110.8% |

| N-desmethyl sildenafil | 89.2 ± 33.1 | 86.9 ± 29.8 | 96.1% - 108.6% | |

| AUC0-t (ng·h/mL) | Sildenafil | 1797.8 ± 760.3 | 1788.1 ± 721.9 | 95.8% - 105.4% |

| N-desmethyl sildenafil | 710.2 ± 269.1 | 711.1 ± 259.9 | 95.5% - 104.1% | |

| Tmax (h) | Sildenafil | 0.8 ± 0.4 | 0.8 ± 0.3 | - |

| N-desmethyl sildenafil | 1.2 ± 0.6 | 1.3 ± 0.7 | - |

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; Tmax: Time to reach Cmax; SD: Standard Deviation.

Table 2: Validation Summary of a Bioanalytical LC-MS/MS Method for Sildenafil and N-desmethyl sildenafil

This table summarizes the validation parameters for a typical LC-MS/MS method used for the simultaneous quantification of sildenafil and N-desmethyl sildenafil in human plasma.[1][3]

| Parameter | Sildenafil | N-desmethyl sildenafil |

| Linearity Range (ng/mL) | 1.0 - 1000.0 | 0.5 - 500.0 |

| Correlation Coefficient (r²) | ≥ 0.9998 | ≥ 0.9987 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 | 0.5 |

| Intra-day Precision (%CV) | 1.5 - 5.1 | 1.3 - 3.1 |

| Inter-day Precision (%CV) | 2.2 - 3.4 | 2.8 - 4.3 |

| Intra-day Accuracy (%) | 97.3 - 98.3 | 95.3 - 96.3 |

| Inter-day Accuracy (%) | 96.7 - 97.2 | 95.0 - 97.2 |

| Extraction Recovery (%) | > 80% | > 80% |

%CV: Percent Coefficient of Variation.

Experimental Protocols

Protocol 1: Bioanalytical Method for the Quantification of Sildenafil and N-desmethyl sildenafil in Human Plasma

This protocol describes a validated LC-MS/MS method for the simultaneous quantification of sildenafil and its metabolite N-desmethyl sildenafil in human plasma, utilizing sildenafil-d8 and N-desmethyl sildenafil-d8 as internal standards.[1][2][3]

1. Materials and Reagents:

-

Sildenafil reference standard

-

N-desmethyl sildenafil reference standard

-

Sildenafil-d8 (Internal Standard)

-

N-desmethyl sildenafil-d8 (Internal Standard)

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Formic acid

-

Human plasma (with K2EDTA as anticoagulant)

-

Deionized water

2. Sample Preparation (Liquid-Liquid Extraction):

-

Thaw frozen human plasma samples at room temperature.

-

Pipette 250 µL of plasma (calibration standards, quality control samples, or study samples) into a 2 mL polypropylene tube.

-

Add 50 µL of the internal standard working solution (containing sildenafil-d8 and N-desmethyl sildenafil-d8 in methanol) to each tube.

-

Vortex mix for 30 seconds.

-

Add 1.5 mL of the extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for injection.

3. LC-MS/MS Conditions:

-

LC System: Agilent 1200 series or equivalent

-

Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[1]

-

Mobile Phase: Isocratic mixture of 10 mM ammonium acetate and acetonitrile (5:95, v/v)[1]

-

Flow Rate: 0.6 mL/min[1]

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000)

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Sildenafil | 475.2 | 283.4 |

| Sildenafil-d8 (IS) | 483.4 | 283.4 |

| N-desmethyl sildenafil | 461.3 | 283.4 |

| N-desmethyl sildenafil-d8 (IS) | 469.4 | 283.4 |

4. Data Analysis:

-

Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard.

-

A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.

Protocol 2: General Bioequivalence Study Design for Sildenafil Formulations

This protocol outlines a typical design for a bioequivalence study of a new sildenafil formulation against a reference product.[4][5][6]

1. Study Design:

2. Study Population:

-

Healthy adult male volunteers, typically aged 18-55 years.

-

Subjects are screened for eligibility based on medical history, physical examination, and laboratory tests.

3. Dosing and Administration:

-

Subjects are randomized to receive a single oral dose of either the test or reference sildenafil formulation (e.g., 100 mg) in each study period.[4]

-

Dosing is performed after an overnight fast of at least 10 hours.[5]

-

A standardized meal may be provided at a specified time post-dose.

4. Washout Period:

-

A washout period of at least 7 days separates the two study periods to ensure complete elimination of the drug from the body before the next administration.[4]

5. Blood Sampling:

-

Venous blood samples are collected in K2EDTA tubes at predefined time points.[5]

-

A typical sampling schedule includes a pre-dose sample and multiple post-dose samples up to 24 hours. Example time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose.[5][7]

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[7]

6. Pharmacokinetic and Statistical Analysis:

-

Plasma concentrations of sildenafil and N-desmethyl sildenafil are determined using the validated bioanalytical method described in Protocol 1.

-